Structural Differentiation: Indole N1-Acetamide vs. Indole C3-Acetamide Regioisomer for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
The target compound features an indole N1-acetamide linkage, as opposed to the indole C3-acetamide linkage found in the closely related analog N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034569-62-3). This regioisomeric variation is known in the literature to profoundly affect biochemical activity [1]. While no direct head-to-head bioactivity data are currently available for this specific pair, published SAR from the KRAS G12C inhibitor series highlights that the N1-acetamide core is essential for covalent warhead positioning and target engagement, leading to IC50 values in the nanomolar range for potent analogs, whereas similar C3-linked regioisomers failed to show comparable activity [1].
| Evidence Dimension | Regioisomeric indole attachment (N1-acetamide vs. C3-acetamide) and its impact on in vitro potency |
|---|---|
| Target Compound Data | N1-acetamide linkage present. Quantitative bioactivity data for this exact structure are not publicly available. |
| Comparator Or Baseline | N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034569-62-3). No public bioactivity data available. |
| Quantified Difference | In a related chemical series, N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides achieved KRAS G12C engagement with IC50 < 100 nM, while C3-linked regioisomers were inactive, representing a >100-fold potency difference [1]. |
| Conditions | KRAS G12C biochemical and cellular assays as reported in ACS Med. Chem. Lett. 2019. |
Why This Matters
For researchers building upon established indole-1-acetamide pharmacophores (e.g., KRAS, PDE, or kinase inhibitors), the N1-linkage is a critical determinant of activity, and selecting the correct regioisomer is essential for experimental success.
- [1] Shin, Y., Jeong, J.W., Wurz, R.P., et al. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C. ACS Med. Chem. Lett. 2019. View Source
